m-PEG14-NHS ester
CAS No.:
Cat. No.: VC16023735
Molecular Formula: C34H63NO18
Molecular Weight: 773.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H63NO18 |
|---|---|
| Molecular Weight | 773.9 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C34H63NO18/c1-39-6-7-41-10-11-43-14-15-45-18-19-47-22-23-49-26-27-51-30-31-52-29-28-50-25-24-48-21-20-46-17-16-44-13-12-42-9-8-40-5-4-34(38)53-35-32(36)2-3-33(35)37/h2-31H2,1H3 |
| Standard InChI Key | ICNVTALDZVWSIK-UHFFFAOYSA-N |
| Canonical SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Structure and Physicochemical Properties
m-PEG14-NHS ester consists of a 14-unit PEG spacer flanked by a methoxy group (-OCH₃) and an NHS ester. The methoxy group ensures hydrophilicity and biocompatibility, while the NHS ester reacts selectively with primary amines (e.g., lysine residues) under physiological conditions to form stable amide bonds .
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₆₃NO₁₈ |
| Molecular Weight | 773.86 g/mol |
| CAS Number | HY-138718 (Catalog ID) |
| Reactivity | NHS ester (amine-specific) |
| Solubility | High in aqueous buffers |
| Storage Conditions | -20°C, anhydrous |
The extended PEG chain enhances solubility and reduces immunogenicity, critical for in vivo applications . Compared to shorter PEG variants (e.g., PEG4 or PEG8), the 14-unit spacer provides greater flexibility, potentially improving PROTAC efficacy by allowing optimal spacing between target protein and E3 ligase ligands .
Synthesis and Industrial Production
The synthesis of m-PEG14-NHS ester involves sequential ethylene oxide polymerization to generate the PEG backbone, followed by end-group functionalization. The methoxy terminus is introduced via methylation, while the NHS ester is formed through reaction with N-hydroxysuccinimide and a carboxylate intermediate. Industrial-scale production requires stringent control over reaction conditions (e.g., temperature, moisture) to prevent hydrolysis of the NHS group, which renders the compound non-reactive .
Purification typically involves size-exclusion chromatography or recrystallization to achieve ≥95% purity. Batch consistency is critical for reproducibility in biomedical applications, necessitating rigorous quality control protocols .
Mechanism of Action in PROTAC Design
PROTACs exploit m-PEG14-NHS ester’s bifunctionality to tether a target protein ligand to an E3 ubiquitin ligase recruiter. The NHS ester conjugates to amines on the target ligand, while the methoxy-PEG spacer ensures proper orientation for the ternary complex formation. Once the PROTAC binds both the target protein and E3 ligase, the ubiquitin-proteasome system tags the target for degradation .
Key advantages of m-PEG14-NHS in PROTACs:
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Enhanced Solubility: The PEG chain mitigates hydrophobicity, improving bioavailability .
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Reduced Aggregation: Steric hindrance from the PEG spacer minimizes nonspecific interactions .
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Tunable Linker Length: The 14-unit PEG optimizes distance between functional moieties, balancing efficacy and pharmacokinetics .
Applications in Biomedical Research
Targeted Protein Degradation
m-PEG14-NHS ester is pivotal in synthesizing PROTACs against oncology targets (e.g., BRD4, EGFR). A 2023 study demonstrated that PROTACs using this linker achieved 80% degradation of BRD4 in HeLa cells at 50 nM concentration, with minimal off-target effects .
Drug Delivery Systems
The compound’s PEGylation capability enhances the solubility of lipophilic drugs. For example, conjugation of m-PEG14-NHS to camptothecin increased aqueous solubility by 15-fold, enabling intravenous administration without cremophor-based solvents .
Diagnostic Reagents
In immunoassays, m-PEG14-NHS-modified antibodies exhibit improved stability and reduced nonspecific binding. A 2024 study reported a 40% increase in signal-to-noise ratio for PEGylated anti-PD-L1 antibodies in flow cytometry .
Comparative Analysis with Shorter PEG Linkers
| Parameter | PEG4-NHS | PEG14-NHS |
|---|---|---|
| Molecular Weight | 333.33 g/mol | 773.86 g/mol |
| Hydrophilicity | Moderate | High |
| In Vivo Half-life | 6–8 hours | 24–36 hours |
| PROTAC Efficiency | Suboptimal spacing | Optimal ternary complex formation |
The longer PEG chain in m-PEG14-NHS ester extends circulatory half-life and improves tissue penetration, making it superior for systemic applications .
Future Directions and Challenges
While m-PEG14-NHS ester has revolutionized PROTAC design, challenges remain:
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Cost-Effectiveness: Large-scale synthesis remains expensive due to multi-step purification.
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Biodegradability: PEG accumulation in vivo warrants investigation into alternative linkers .
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Precision Targeting: Advances in site-specific conjugation (e.g., cysteine tagging) may reduce off-target effects .
Ongoing research focuses on hybrid linkers combining PEG with enzymatically cleavable motifs, aiming to enhance tumor-specific activation. A 2025 preclinical trial reported a 60% reduction in tumor volume using a PEG14-based PROTAC with a cathepsin-cleavable spacer .
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